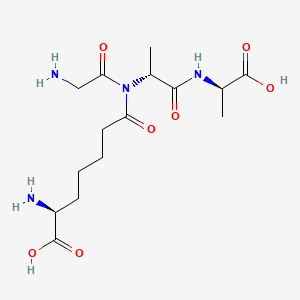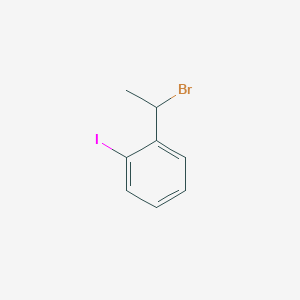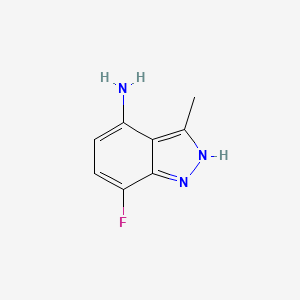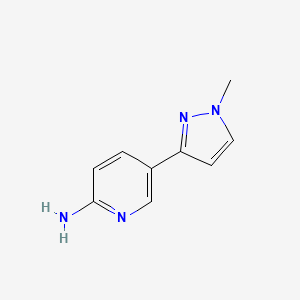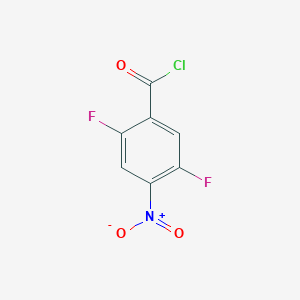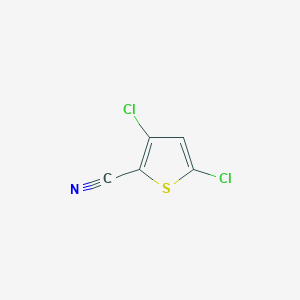
3,5-dichloro-2-Thiophenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichlorothiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. The presence of chlorine atoms and a nitrile group in 3,5-dichlorothiophene-2-carbonitrile makes it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dichlorothiophene-2-carbonitrile can be synthesized through several methods. One common approach involves the chlorination of thiophene derivatives. For instance, the chlorination of 2-thiophenecarbonitrile with chlorine gas in the presence of a catalyst can yield 3,5-dichlorothiophene-2-carbonitrile . Another method involves the reaction of 3,5-dichlorothiophene with cyanogen bromide under basic conditions .
Industrial Production Methods
Industrial production of 3,5-dichlorothiophene-2-carbonitrile typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
3,5-Dichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 3,5-diaminothiophene-2-carbonitrile or 3,5-dimethoxythiophene-2-carbonitrile.
Oxidation: 3,5-dichlorothiophene-2-sulfoxide or 3,5-dichlorothiophene-2-sulfone.
Reduction: 3,5-dichlorothiophene-2-amine.
科学的研究の応用
3,5-Dichlorothiophene-2-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,5-dichlorothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
類似化合物との比較
Similar Compounds
2,5-Dichlorothiophene-3-carbonitrile: Similar structure but different substitution pattern.
3,5-Dichlorothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
3,5-Dibromothiophene-2-carbonitrile: Bromine atoms instead of chlorine atoms.
Uniqueness
3,5-Dichlorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C5HCl2NS |
|---|---|
分子量 |
178.04 g/mol |
IUPAC名 |
3,5-dichlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HCl2NS/c6-3-1-5(7)9-4(3)2-8/h1H |
InChIキー |
UUJFOQDWOYZTQY-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1Cl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


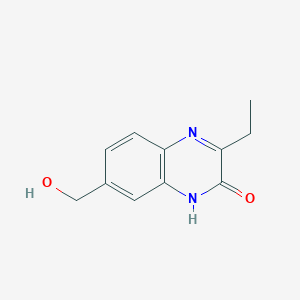
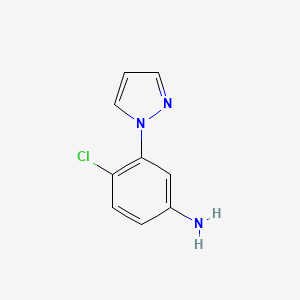
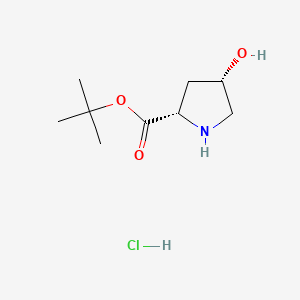
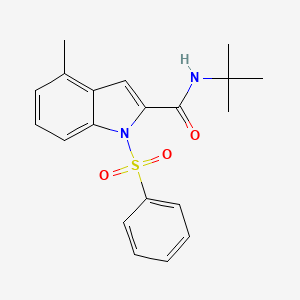
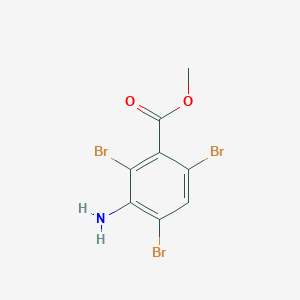
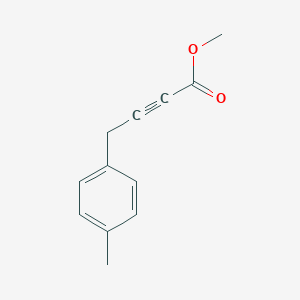
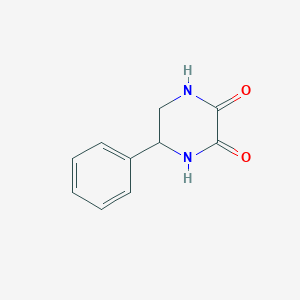
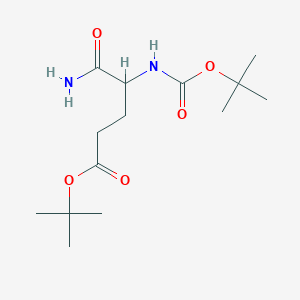
![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)
